1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(4-sulfobutyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(4-sulfobutyl)-6-(trifluoromethyl)-, inner salt, sodium salt
Description
The compound 1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(4-sulfobutyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(4-sulfobutyl)-6-(trifluoromethyl)-, inner salt, sodium salt is a benzimidazolium derivative characterized by:
- Substituents: Two 4-sulfobutyl groups, two ethyl groups, two trifluoromethyl (-CF₃) groups, and two chlorine atoms at positions 5 and 5' of the benzimidazole cores.
- Functional groups: The presence of sulfonate (-SO₃⁻) groups as sodium salts enhances water solubility, while trifluoromethyl and ethyl groups contribute to lipophilicity and steric effects.
Properties
CAS No. |
33628-07-8 |
|---|---|
Molecular Formula |
C31H33Cl2F6N4NaO6S2 |
Molecular Weight |
829.6 g/mol |
IUPAC Name |
sodium;4-[(2E)-5-chloro-2-[(E)-3-[6-chloro-1-ethyl-3-(4-sulfonatobutyl)-5-(trifluoromethyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-6-(trifluoromethyl)benzimidazol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C31H34Cl2F6N4O6S2.Na/c1-3-40-26-18-22(32)20(30(34,35)36)16-24(26)42(12-5-7-14-50(44,45)46)28(40)10-9-11-29-41(4-2)27-19-23(33)21(31(37,38)39)17-25(27)43(29)13-6-8-15-51(47,48)49;/h9-11,16-19H,3-8,12-15H2,1-2H3,(H-,44,45,46,47,48,49);/q;+1/p-1 |
InChI Key |
RYNJTCIHLVYZOG-UHFFFAOYSA-M |
Isomeric SMILES |
CCN1C2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=C1/C=C/C=C/3\N(C4=C(N3CCCCS(=O)(=O)[O-])C=C(C(=C4)Cl)C(F)(F)F)CC)CCCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCN1C2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=C1C=CC=C3N(C4=C(N3CCCCS(=O)(=O)[O-])C=C(C(=C4)Cl)C(F)(F)F)CC)CCCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(4-sulfobutyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(4-sulfobutyl)-6-(trifluoromethyl)-, inner salt, sodium salt involves multiple steps. The process typically starts with the preparation of the benzimidazole core, followed by the introduction of the chloro, ethyl, sulfobutyl, and trifluoromethyl groups through various organic reactions. Common reagents used in these reactions include chlorinating agents, alkylating agents, and sulfonating agents. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(4-sulfobutyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(4-sulfobutyl)-6-(trifluoromethyl)-, inner salt, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the molecule.
Scientific Research Applications
1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(4-sulfobutyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(4-sulfobutyl)-6-(trifluoromethyl)-, inner salt, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral properties.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(4-sulfobutyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(4-sulfobutyl)-6-(trifluoromethyl)-, inner salt, sodium salt involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The table below compares the target compound with three analogs: JC-1 , 1H-Benzimidazolium, 6-chloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-5-(trifluoromethyl)-, inner salt (), and 1H-Benzimidazolium, 5,6-dichloro-2-[3-[5,6-dichloro-1-ethyl-1,3-dihydro-3-(4-sulfobutyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]-1-ethyl-3-(4-sulfobutyl)-, inner salt, sodium salt ().
Research Findings and Functional Insights
(a) Solubility and Counterion Effects
- The target compound’s sodium salt counterion significantly improves water solubility compared to JC-1’s iodide, which favors lipid-rich environments (e.g., mitochondrial membranes) .

- Compounds with dual sulfobutyl groups (target and ) exhibit enhanced solubility in polar solvents, making them suitable for aqueous applications like surfactants or biological assays .
(b) LogP and Bioactivity
- The target compound’s LogP (~0.5–1.5) reflects a balance between hydrophilic (sulfonate) and hydrophobic (CF₃, ethyl) groups, enabling membrane penetration while retaining water solubility. In contrast, JC-1’s higher LogP (~3.5–4.0) optimizes it for mitochondrial accumulation .
- The compound from (LogP = 1.48) demonstrates intermediate polarity, ideal for HPLC separation .
(c) Stability and Functional Groups
Biological Activity
The compound “1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(4-sulfobutyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(4-sulfobutyl)-6-(trifluoromethyl)-, inner salt, sodium salt” is a complex benzimidazole derivative that has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their pharmacological properties, including antibacterial, antifungal, antiparasitic, and anticancer activities.
Chemical Structure and Properties
The structure of this compound includes multiple functional groups that contribute to its biological activity. The presence of chlorine and trifluoromethyl groups enhances lipophilicity and potentially increases membrane permeability, which is crucial for cellular uptake. The sulfonic acid moiety may also enhance solubility in biological fluids.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to the one exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2g | Staphylococcus aureus | 4 μg/mL |
| 2g | Streptococcus faecalis | 8 μg/mL |
| 1b | Candida albicans | 64 μg/mL |
These findings suggest that the synthesized benzimidazole derivatives can act as effective antimicrobial agents, with some compounds showing activity comparable to standard antibiotics .
Anticancer Activity
In vitro studies have demonstrated that benzimidazole derivatives can inhibit the proliferation of various cancer cell lines. For example, certain derivatives have shown cytotoxic effects against HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cells. The mechanism of action often involves the inhibition of DNA topoisomerases, which are critical for DNA replication and repair .
Enzyme Inhibition
Research has highlighted the potential of benzimidazole derivatives as inhibitors of key enzymes involved in various metabolic pathways. For instance:
- Acetylcholinesterase Inhibition : Some derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's .
- α-Glucosidase Inhibition : Compounds have shown effectiveness in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in diabetes management .
Case Studies
Several studies have focused on the synthesis and evaluation of biological activities of benzimidazole derivatives:
- Antiproliferative Studies : A series of benzimidazole derivatives were synthesized and screened for antiproliferative activity against various cancer cell lines. Compound 2g exhibited the best results with significant inhibition at low concentrations .
- Antifungal Studies : In a study evaluating antifungal activity against Candida albicans and Aspergillus niger, certain derivatives displayed moderate activity with MIC values indicating potential as antifungal agents .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole compounds is often influenced by their chemical structure. Substituents at specific positions on the benzimidazole ring can significantly alter their potency and selectivity for various biological targets. For example:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups like chlorine or trifluoromethyl can enhance the activity against certain bacterial strains.
- Hydrophilic Moieties : The presence of sulfonic acid groups improves solubility in aqueous environments, facilitating better bioavailability.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this benzimidazolium derivative to improve yield and purity?
- Methodological Answer :
- Solvent Systems : Use a mixed solvent system (e.g., ethanol/water) to enhance solubility of intermediates, as demonstrated in analogous benzimidazole syntheses .
- Catalysts : Employ NaOH as a base to facilitate condensation reactions, as seen in the synthesis of 1-(1H-benzimidazol-2-yl)-3-arylprop-2-en-1-ones .
- Reaction Monitoring : Utilize TLC or HPLC to track reaction progress, ensuring minimal byproduct formation.
- Key Challenges : Sulfobutyl and trifluoromethyl groups may require controlled sulfonation and fluorination steps to avoid side reactions .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR to confirm substituent positions and salt formation (e.g., sulfobutyl and trifluoromethyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and sodium adduct formation .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or π-π interactions, as applied to related benzothiazole derivatives .
Q. How can researchers address purification challenges specific to this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel or reverse-phase columns with gradient elution (e.g., methanol/water) to separate polar sulfonic acid derivatives .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/acetone) to isolate the sodium salt form while retaining crystallinity .
Advanced Research Questions
Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?
- Methodological Answer :
- Molecular Modeling : Perform docking studies to assess interactions with biological targets (e.g., enzymes or receptors), as demonstrated for antitumor benzimidazoles .
- Substituent Variation : Synthesize analogs with modified sulfobutyl or trifluoromethyl groups to evaluate their impact on solubility and binding affinity .
- In Vitro Assays : Use cell-based viability assays (e.g., MTT) to correlate structural features with cytotoxicity or antiviral activity .
Q. How can contradictory spectral data (e.g., NMR shifts or MS fragmentation) be resolved for this compound?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray data to confirm assignments. For example, unexpected shifts may arise from tautomerism or salt effects .
- Isotopic Labeling : Introduce or labels to trace fragmentation pathways in MS .
- Impurity Profiling : Use LC-MS to identify byproducts from incomplete sulfonation or propenyl crosslinking .
Q. What experimental designs are suitable for studying the environmental stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Controlled Degradation Studies : Incubate the compound in buffers (pH 3–10) at 25–60°C, monitoring degradation via HPLC-UV .
- Surface Interaction Analysis : Apply microspectroscopic techniques (e.g., AFM-IR) to assess adsorption on indoor or environmental surfaces .
- Oxidative Stability : Expose the compound to UV light or reactive oxygen species (ROS) to evaluate photodegradation pathways .
Q. How can researchers investigate the reaction mechanism of key synthetic steps (e.g., propenyl linkage formation)?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediate formation during condensation reactions .
- Isotope Effects : Introduce deuterated aldehydes to probe hydride transfer steps in propenyl bond formation .
- Computational Chemistry : Apply DFT calculations to model transition states and activation barriers for cyclization steps .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported biological activity for similar benzimidazolium derivatives?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, exposure times) across studies to identify confounding variables .
- Dose-Response Curves : Generate full IC profiles to distinguish potency differences from assay artifacts .
- Structural Verification : Confirm that conflicting studies used identical stereoisomers or salt forms, as sulfobutyl orientation can alter bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

